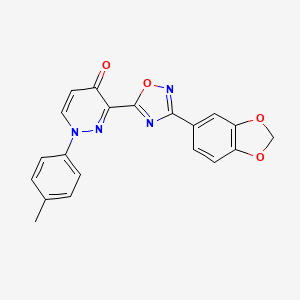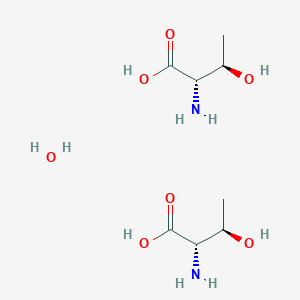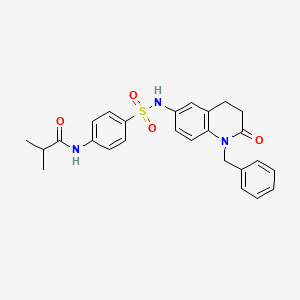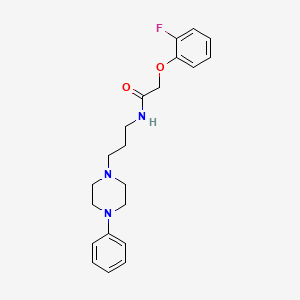![molecular formula C13H17N3O3 B2599921 4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 2137037-42-2](/img/structure/B2599921.png)
4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” is similar to the one you’re asking about . It has a molecular weight of 263.3 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” is 1S/C13H17N3O3/c14-12(17)9-4-5-11(15-7-9)16-10-3-1-2-8(6-10)13(18)19/h4-5,7-8,10H,1-3,6H2,(H2,14,17)(H,15,16)(H,18,19) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” has a molecular weight of 263.3 . It is a powder and is stored at room temperature .
Applications De Recherche Scientifique
Supramolecular Architectures
Cyclohexane derivatives have been studied for their ability to form complex supramolecular structures. For example, cyclohexane-1,3cis,5cis-tricarboxylic acid has been co-crystallized with a range of organic bases, leading to the formation of various supramolecular motifs such as tapes, sheets, and networks. These structures are stabilized through hydrogen bonding, showcasing the compound's utility in understanding molecular interactions and designing new materials (Shan et al., 2003).
Catalytic Applications
Cyclohexane derivatives are also explored for their catalytic applications. A study demonstrated the use of a copper(ii) metal-organic framework (MOF) synthesized from a flexible bifunctionalized terpyridine species for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This highlights the potential of cyclohexane-related compounds in catalysis, offering a sustainable approach to synthesizing carboxylic acids under mild conditions (Paul et al., 2016).
Photoluminescent Materials
Research on cyclohexane derivatives extends into the development of photoluminescent materials. A novel metal-organic framework incorporating cyclohexane-1,2,4,5-tetracarboxylic acid demonstrated promising photoluminescent properties, suggesting applications in light-emitting devices and sensors (Wang et al., 2010).
Safety and Hazards
The compound “3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For instance, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
Propriétés
IUPAC Name |
4-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)9-3-6-11(15-7-9)16-10-4-1-8(2-5-10)13(18)19/h3,6-8,10H,1-2,4-5H2,(H2,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLGYHFLPQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)
![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)


![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)




![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

